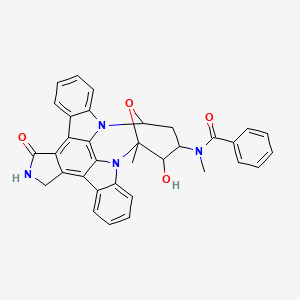

O-Desmethyl midostaurin-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOCRDZEEXVZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-Desmethyl Midostaurin-13C6: A Technical Guide for Researchers

Introduction

Midostaurin (trade name Rydapt®) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with a specific FMS-like tyrosine kinase 3 (FLT3) mutation and for advanced systemic mastocytosis.[1][2][3] It is a semi-synthetic derivative of staurosporine.[4] The drug and its major active metabolites, CGP62221 and CGP52421, function by inhibiting multiple receptor tyrosine kinases crucial to oncogenic signaling pathways.[1]

One of the two major active metabolites of Midostaurin is O-Desmethyl midostaurin, also known as CGP62221.[5][6] This metabolite is formed via O-demethylation of the parent drug and exhibits a pharmacological profile comparable to Midostaurin, particularly in inhibiting cell proliferation.[6][7]

O-Desmethyl midostaurin-13C6 is a stable, isotopically labeled version of this key metabolite. The incorporation of six Carbon-13 atoms into the benzoyl group creates a molecule that is chemically identical to its unlabeled counterpart but has a distinct, higher molecular weight.[8][9][10] This property makes it an ideal internal standard for use in quantitative bioanalytical studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of metabolite quantification in biological matrices.[11][12] This guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical applications of this compound.

Chemical and Physical Properties

The key identifiers and physicochemical properties of Midostaurin and its relevant metabolites are summarized below. The 13C6 label increases the molecular weight by approximately 6 Da without significantly altering the chemical properties.

| Property | Midostaurin | O-Desmethyl Midostaurin (CGP62221) | This compound |

| Synonyms | PKC412, N-benzoyl staurosporine | CGP62221 | Labeled CGP62221 |

| CAS Number | 120685-11-2[13] | 740816-86-8[8][14] | N/A |

| Molecular Formula | C35H30N4O4[13] | C34H28N4O4[14][15] | C2813C6H28N4O4[8][9][10] |

| Molecular Weight | 570.64 g/mol | 556.61 g/mol [14][15] | 562.57 g/mol [8] |

| Appearance | - | - | Pale Yellow to Pale Beige Solid[9] |

| Storage | - | - | 2-8°C Refrigerator[10] |

Metabolism of Midostaurin

Midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][5][16] This process leads to the formation of two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via hydroxylation).[1][5][6] Both metabolites contribute to the overall pharmacological activity of the drug.[1] The metabolic conversion to O-Desmethyl midostaurin is a critical pathway in the drug's disposition.

Mechanism of Action and Signaling Pathway

Midostaurin and its active metabolite, O-Desmethyl midostaurin, are multi-kinase inhibitors.[1][3] Their primary therapeutic effect in AML is derived from the potent inhibition of both wild-type and mutated FMS-like tyrosine kinase 3 (FLT3).[2][17][18] In normal hematopoietic cells, the binding of the FLT3 ligand to its receptor induces dimerization, autophosphorylation, and activation of downstream signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, which promote cell survival and proliferation.[19][20][21]

Mutations in the FLT3 gene can lead to constitutive, ligand-independent activation of the receptor, driving uncontrolled proliferation of leukemic cells.[2][18] Midostaurin binds to the ATP-binding site of the FLT3 kinase domain, blocking its autophosphorylation and preventing the activation of these downstream pathways, thereby inducing cell cycle arrest and apoptosis.[2][17] Other targeted kinases include KIT, PDGFR, and VEGFR2.[2]

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of O-Desmethyl midostaurin in biological samples. Below is a representative protocol for a stable isotope dilution LC-MS/MS method.

Protocol: Quantification of O-Desmethyl Midostaurin in Human Plasma

1. Objective: To determine the concentration of O-Desmethyl midostaurin (Analyte) in human plasma using this compound as an internal standard (IS).

2. Materials:

-

Human plasma (K2-EDTA)

-

O-Desmethyl midostaurin (Analyte) certified reference standard

-

This compound (IS) certified reference standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes (1.5 mL)

3. Instrument and Conditions:

-

Chromatography System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., YMC Triart C18, 150 x 4.6 mm, 3 µm).[22]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.[22]

-

Injection Volume: 10 µL.[22]

-

Gradient: Linear gradient from 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions (example):

-

Analyte (O-Desmethyl midostaurin): Q1: 557.2 -> Q3: m/z (specific fragment)

-

IS (this compound): Q1: 563.2 -> Q3: m/z (corresponding fragment)

-

-

Note: Specific fragment ions (Q3) and collision energies must be optimized for the instrument used.

-

4. Sample Preparation (Protein Precipitation): [12] a. Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube. b. Add 20 µL of IS working solution (e.g., 500 ng/mL in acetonitrile). c. Add 300 µL of cold acetonitrile to precipitate proteins. d. Vortex for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to an HPLC vial for analysis.

5. Data Analysis: a. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. b. Use a linear regression model with a 1/x² weighting. c. Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for drug development professionals and researchers studying the pharmacokinetics of Midostaurin. As a stable isotope-labeled internal standard, it provides the highest level of accuracy for the quantification of O-Desmethyl midostaurin (CGP62221), a major and pharmacologically active metabolite. Understanding its properties and proper application in validated bioanalytical methods, such as the LC-MS/MS protocol detailed herein, is essential for robust clinical and preclinical trial data, ultimately supporting therapeutic drug monitoring and dose optimization strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 3. bccancer.bc.ca [bccancer.bc.ca]

- 4. researchgate.net [researchgate.net]

- 5. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. O-Desmethyl Midostaurin | LGC Standards [lgcstandards.com]

- 15. This compound | CymitQuimica [cymitquimica.com]

- 16. mims.com [mims.com]

- 17. cancercareontario.ca [cancercareontario.ca]

- 18. FLT3, a signaling pathway gene [ogt.com]

- 19. researchgate.net [researchgate.net]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. betalifesci.com [betalifesci.com]

- 22. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: O-Desmethyl midostaurin-13C6 for Research Applications

This technical guide provides an in-depth overview of O-Desmethyl midostaurin-13C6, a key analytical standard for researchers, scientists, and drug development professionals. It covers supplier information, pricing, technical data, and detailed experimental protocols for its use. Furthermore, this guide elucidates the critical signaling pathways associated with its parent compound, midostaurin.

Supplier and Pricing Information

This compound is available from several specialized chemical suppliers. The following table summarizes the available information on suppliers and pricing. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Number/ID | Quantity | Price (EUR) |

| CymitQuimica | - | 5mg | €1,323.00 |

| 10mg | €2,062.00 | ||

| 25mg | €3,865.00 | ||

| 50mg | €6,184.00 | ||

| LGC Standards | TRC-D291402-0.25MG | 0.25mg | Price on request |

| Simson Pharma Limited | M1170009 | Custom Synthesis | Price on request |

| SynZeal | - | - | Price on request |

| Pharmaffiliates | - | - | Price on request |

Technical Data

This compound serves as a stable isotope-labeled internal standard for the quantification of O-Desmethyl midostaurin, a major active metabolite of the multi-kinase inhibitor, midostaurin.[1] The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling accurate and precise measurement in complex biological matrices by mass spectrometry.

| Property | Value |

| Molecular Formula | C₂₈¹³C₆H₂₈N₄O₄ |

| Molecular Weight | ~562.57 g/mol |

| Synonyms | CGP62221-¹³C₆ |

| Purity | Typically ≥98% |

| Isotopic Enrichment | Typically ≥99% ¹³C |

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the pharmacokinetic and metabolic profiling of midostaurin. Below is a representative protocol for the quantification of midostaurin and its metabolite, O-Desmethyl midostaurin, in human plasma.

Quantification of Midostaurin and O-Desmethyl midostaurin in Plasma by LC-MS/MS

This protocol is adapted from established methods for the bioanalysis of kinase inhibitors and their metabolites.

3.1.1. Materials and Reagents

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

This compound (Internal Standard)

-

Midostaurin and O-Desmethyl midostaurin analytical standards

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water, ultrapure

-

96-well plates or microcentrifuge tubes

3.1.2. Preparation of Standards and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of midostaurin, O-Desmethyl midostaurin, and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the midostaurin and O-Desmethyl midostaurin stock solutions in 50% methanol to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

3.1.3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples, calibration standards, and QCs into a 96-well plate or microcentrifuge tubes.

-

Add 150 µL of the internal standard working solution in acetonitrile to each well/tube.

-

Vortex the plate/tubes for 5 minutes to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Midostaurin: Precursor ion > Product ion (to be optimized)

-

O-Desmethyl midostaurin: Precursor ion > Product ion (to be optimized)

-

This compound: Precursor ion (+6 Da) > Product ion (to be optimized)

-

3.1.5. Data Analysis

Quantify midostaurin and O-Desmethyl midostaurin by calculating the peak area ratio of the analyte to the internal standard (this compound). Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentrations of the analytes in the unknown samples from the calibration curve.

Experimental Workflow Diagram

References

Stability and Storage of O-Desmethyl Midostaurin-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for O-Desmethyl midostaurin-13C6, a key metabolite of the multi-targeted kinase inhibitor, midostaurin. Due to the limited availability of direct stability data for this specific isotopically labeled metabolite, this guide leverages data from its parent compound, midostaurin, to infer potential stability characteristics.

Introduction to O-Desmethyl Midostaurin

Midostaurin is a potent inhibitor of multiple receptor tyrosine kinases, including FLT3 and KIT, and is used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Following administration, midostaurin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP62221 (O-desmethyl midostaurin) and CGP52421.[3][4][5] These metabolites contribute significantly to the overall therapeutic activity of the drug. This compound is a stable isotope-labeled version of this metabolite, commonly used as an internal standard in pharmacokinetic and metabolism studies.

Recommended Storage Conditions

There is conflicting information from commercial suppliers regarding the optimal long-term storage temperature for this compound.

Table 1: Summary of Recommended Storage Conditions

| Supplier | Recommended Long-Term Storage | Handling and Transit Conditions |

| LGC Standards | -20°C | Room Temperature |

| Cleanchem | 2-8°C in a well-closed container | 25-30°C in a well-closed container |

Given this discrepancy, it is advisable for researchers to consult the certificate of analysis provided with their specific batch of the compound and to consider performing their own internal stability assessments. For unopened containers, storage at -20°C is a common practice for long-term preservation of analytical standards. Once opened, storage at 2-8°C in a tightly sealed container, protected from light and moisture, is recommended to minimize degradation.

Stability Profile of Midostaurin (as a Surrogate)

Due to the lack of specific public stability data for this compound, the stability profile of the parent drug, midostaurin, can provide valuable insights into its potential degradation pathways. Forced degradation studies are a critical component of drug development, designed to identify potential degradation products and establish the intrinsic stability of a drug substance.

Table 2: Summary of Midostaurin Forced Degradation Studies

| Stress Condition | Observations for Midostaurin | Potential Implications for this compound |

| Acid Hydrolysis | Midostaurin undergoes significant degradation under acidic conditions.[4] | The O-desmethyl metabolite is also likely susceptible to acid-catalyzed hydrolysis, potentially at the lactam ring or other susceptible bonds. |

| Alkaline Hydrolysis | Significant degradation of midostaurin is observed under basic conditions.[4] | Similar to acidic conditions, the metabolite is expected to be unstable in alkaline solutions. |

| Oxidative Degradation | Midostaurin shows susceptibility to oxidative stress.[4] | The presence of multiple nitrogen and oxygen atoms suggests that O-desmethyl midostaurin could also be prone to oxidation. |

| Photolytic Degradation | The stability of midostaurin under light exposure has been investigated, with some degradation observed.[4] | It is recommended to protect this compound from light to prevent potential photodegradation. |

| Thermal Degradation | Midostaurin is susceptible to degradation at elevated temperatures.[4] | This suggests that long-term storage at room temperature or higher should be avoided for the metabolite as well. |

Experimental Protocols

While specific stability-indicating methods for this compound are not publicly available, the following outlines a general experimental protocol for conducting forced degradation studies, based on methodologies used for midostaurin.

General Forced Degradation Protocol

A solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is subjected to various stress conditions. The extent of degradation is then monitored at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.

-

Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., at 60°C).

-

Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

-

Thermal Degradation: The solid drug or a solution is exposed to elevated temperatures (e.g., 60-80°C).

Analytical Method

A reverse-phase HPLC method is typically employed to separate the parent compound from its degradation products.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound and its potential degradants absorb, or mass spectrometry for identification of degradation products.

Visualizations

Signaling Pathways of Midostaurin and its Metabolites

Midostaurin and its active metabolites, including O-desmethyl midostaurin, exert their therapeutic effects by inhibiting multiple signaling pathways involved in cell proliferation and survival.

Caption: Inhibition of multiple tyrosine kinases by midostaurin and its metabolites.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound.

Caption: General workflow for conducting forced degradation stability studies.

Conclusion

References

- 1. fda.gov [fda.gov]

- 2. cancercareontario.ca [cancercareontario.ca]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

The Critical Role of O-Desmethyl Midostaurin-13C6 in Advancing Pharmacokinetic Studies of Midostaurin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Midostaurin, a multi-targeted kinase inhibitor, represents a significant therapeutic advance in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. A thorough understanding of its pharmacokinetic profile, including the behavior of its major active metabolites, is paramount for optimizing dosing strategies and ensuring patient safety. This technical guide delves into the pivotal role of the stable isotope-labeled internal standard, O-Desmethyl midostaurin-13C6, in the precise bioanalysis of midostaurin and its metabolites, a cornerstone of modern pharmacokinetic research.

Midostaurin Metabolism and its Active Metabolites

Midostaurin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. This process yields two major active metabolites: CGP62221 (O-Desmethyl midostaurin) and CGP52421 (a hydroxylated derivative).[1][2][3] Both metabolites contribute to the overall therapeutic effect and exhibit distinct pharmacokinetic characteristics.[2]

dot

Caption: Metabolic pathway of midostaurin.

O-Desmethyl midostaurin (CGP62221) is formed through the O-demethylation of the parent drug and demonstrates comparable in vitro potency to midostaurin in inhibiting protein kinase Cα and cancer cell proliferation.[3] The second major metabolite, CGP52421, is formed via hydroxylation and is less potent in this regard but shows equivalent activity to midostaurin in inhibiting the FLT3 kinase in vitro.[3]

Pharmacokinetic Profiles of Midostaurin and its Metabolites

The pharmacokinetic profiles of midostaurin and its primary metabolites have been well-characterized in human studies. Following oral administration, midostaurin is rapidly absorbed.[4] The parent drug and its metabolites are highly bound to plasma proteins, exceeding 99.8%.[1] A key distinction lies in their elimination half-lives, with CGP52421 exhibiting a significantly longer half-life than both midostaurin and CGP62221.[1]

| Compound | Elimination Half-life (t½) | Key Pharmacokinetic Characteristics |

| Midostaurin | ~21 hours[1] | Rapidly absorbed after oral administration.[4] |

| CGP62221 (O-Desmethyl midostaurin) | ~32 hours[1] | Exhibits comparable in vitro potency to the parent drug for certain targets.[3] |

| CGP52421 | ~482 hours[1] | Accumulates in plasma upon multiple dosing due to its long half-life.[5] |

The Role of Stable Isotope-Labeled Internal Standards in Bioanalysis

Accurate quantification of drugs and their metabolites in biological matrices is fundamental to pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical work due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results.[6]

A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N). This compound is the ¹³C-labeled analogue of the O-Desmethyl midostaurin metabolite.[7]

The ideal SIL-IS, such as this compound, co-elutes with the analyte of interest and exhibits nearly identical chemical and physical properties. This allows it to compensate for variability during sample preparation, such as extraction losses, and for matrix effects in the mass spectrometer's ion source.

dot

Caption: Bioanalytical workflow using a SIL-IS.

Experimental Protocol: Quantification of Midostaurin and Metabolites using LC-MS/MS with this compound

The following is a representative experimental protocol for the simultaneous quantification of midostaurin, O-Desmethyl midostaurin (CGP62221), and hydroxylated midostaurin (CGP52421) in human plasma using this compound as an internal standard. This protocol is based on established methods for midostaurin bioanalysis.[4][6]

1. Materials and Reagents

-

Midostaurin, O-Desmethyl midostaurin (CGP62221), and Hydroxylated midostaurin (CGP52421) reference standards.

-

This compound (Internal Standard).

-

Human plasma (with anticoagulant).

-

Acetonitrile and Methanol (HPLC grade).

-

Formic acid and Ammonium formate.

-

Deionized water.

2. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient elution at a flow rate of 0.4 mL/min.

-

Injection volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Heated electrospray ionization (HESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM transitions would be optimized for each analyte and the internal standard.

-

dot

Caption: High-level experimental workflow.

Conclusion

The use of this compound as an internal standard is a critical component of robust and reliable bioanalytical methods for the pharmacokinetic assessment of midostaurin. By providing a means to correct for analytical variability, this stable isotope-labeled compound enables the accurate and precise quantification of midostaurin and its active metabolites in biological matrices. This, in turn, provides the high-quality data necessary for informed decision-making in drug development and for the optimization of therapeutic regimens for patients. The principles and protocols outlined in this guide serve as a foundational resource for researchers dedicated to advancing our understanding of this important anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

The Unsung Hero of Precision: A Technical Guide to the Indispensable Role of Internal Standards in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the exacting world of quantitative bioanalysis, where the accuracy and reliability of data underpin critical decisions in drug development, the internal standard (IS) emerges as a pivotal, yet often underappreciated, component. This technical guide delves into the core principles of utilizing internal standards, providing a comprehensive overview of their function, selection, and profound impact on the integrity of bioanalytical data. Through detailed experimental protocols, data-driven comparisons, and illustrative diagrams, this document serves as an essential resource for professionals seeking to ensure the robustness and reproducibility of their quantitative assays.

The Fundamental Role of the Internal Standard: Correcting for Inevitable Variability

Quantitative bioanalysis, particularly when employing powerful techniques like liquid chromatography-mass spectrometry (LC-MS), is susceptible to a variety of factors that can introduce variability and compromise the accuracy of results.[1][2] An internal standard is a compound of known concentration that is added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process.[3][4] Its primary purpose is to mimic the analyte of interest throughout the entire workflow, thereby compensating for potential variations.[3]

By calculating the ratio of the analyte's response to the IS's response, a normalized value is obtained that corrects for a multitude of potential errors, including:

-

Sample Preparation Losses: Analyte can be lost during various stages of sample preparation, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1]

-

Injection Volume Variations: Inconsistencies in the volume of sample injected into the analytical instrument can lead to proportional changes in the analyte signal.[4]

-

Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.[3]

-

Instrumental Drift: Fluctuations in instrument performance over the course of an analytical run can affect the signal intensity of the analyte.[4]

The addition of an internal standard is a cornerstone of robust bioanalytical methodology, leading to significantly improved accuracy and precision in the final reported concentrations.[2][5]

Types of Internal Standards: A Critical Choice

The selection of an appropriate internal standard is a critical decision that directly influences the quality of the bioanalytical data. There are two primary categories of internal standards used in quantitative bioanalysis:

-

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in the field.[3][4] A SIL-IS is a synthetic version of the analyte in which one or more atoms have been replaced with a stable, heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[2] This modification results in a compound that is chemically and physically almost identical to the analyte, ensuring that it behaves in a nearly identical manner during extraction, chromatography, and ionization.[3] Because they co-elute with the analyte, SIL-ISs are particularly effective at compensating for matrix effects.[3]

-

Structural Analog Internal Standards: When a SIL-IS is not available or is prohibitively expensive, a structural analog can be used.[4] This is a compound that is chemically similar to the analyte but has a different molecular structure and mass.[6] While a well-chosen structural analog can provide adequate correction for some sources of variability, it may not perfectly mimic the analyte's behavior, particularly with respect to ionization efficiency and retention time.[1] This can lead to less effective compensation for matrix effects compared to a SIL-IS.

Data-Driven Comparison: The Superiority of Stable Isotope-Labeled Internal Standards

The theoretical advantages of SIL-ISs are borne out by experimental data. A comparative study on the quantification of the anticancer drug Kahalalide F in plasma demonstrated a significant improvement in both precision and accuracy when a SIL-IS was used in place of a structural analog.[1]

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) (n) | Statistical Significance (Variance) |

| Structural Analog | 96.8 | 8.6 (284) | - |

| Stable Isotope-Labeled (SIL) | 100.3 | 7.6 (340) | p = 0.02 |

| Table 1: Comparison of Assay Performance for Kahalalide F using a Structural Analog vs. a Stable Isotope-Labeled Internal Standard. Data demonstrates a statistically significant improvement in precision (lower variance) and accuracy (mean bias closer to 100%) with the SIL-IS.[1] |

Experimental Protocols: A Step-by-Step Guide to Method Validation with an Internal Standard

The following provides a detailed methodology for a typical LC-MS/MS bioanalytical method validation, incorporating the use of a stable isotope-labeled internal standard.

Materials and Reagents

-

Analyte reference standard

-

Stable isotope-labeled internal standard (SIL-IS)

-

Control human plasma (or other relevant biological matrix)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

96-well plates or microcentrifuge tubes

Preparation of Stock and Working Solutions

-

Stock Solutions: Accurately weigh and dissolve the analyte and SIL-IS in an appropriate solvent (e.g., methanol) to prepare individual stock solutions at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol/water to create a series of working standard solutions for the calibration curve. Prepare a working solution of the SIL-IS at a concentration that will yield a robust signal in the mass spectrometer.

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of control human plasma into a 96-well plate or microcentrifuge tubes.

-

For calibration standards, spike the plasma with the appropriate analyte working standard solutions. For quality control (QC) samples, spike with separate QC working standard solutions. For blank samples, add an equivalent volume of 50% methanol/water.

-

Add 10 µL of the SIL-IS working solution to all wells except the double blank (matrix blank).

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate the plasma proteins.

-

Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography: Employ a suitable C18 column with a gradient elution using mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good chromatographic separation of the analyte and IS from matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and the SIL-IS to ensure maximum sensitivity and specificity.

Data Analysis and Acceptance Criteria

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte for the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=5). The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ).

Visualizing Key Concepts and Workflows

Diagrams are invaluable for illustrating the logical relationships and workflows in quantitative bioanalysis.

References

Methodological & Application

Application Note: High-Throughput Quantification of Midostaurin in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Metabolite Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of midostaurin in human plasma. The method utilizes O-Desmethyl midostaurin-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A simple and efficient protein precipitation step is employed for sample preparation, making the workflow amenable to high-throughput analysis. The method has been developed and validated based on FDA guidelines for bioanalytical method validation and is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with a FLT3 mutation and for advanced systemic mastocytosis.[1][2] It primarily inhibits FLT3 and KIT receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1][3] Given the interindividual variability in drug metabolism and potential for drug-drug interactions, monitoring plasma concentrations of midostaurin is important for optimizing therapeutic outcomes.[4][5]

This note describes a comprehensive LC-MS/MS method for the determination of midostaurin in human plasma. The use of this compound, a stable isotope-labeled version of a major midostaurin metabolite, as an internal standard (IS) is a key feature of this method. A SIL-IS that is structurally similar and co-elutes with the analyte is considered the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[6]

Signaling Pathway of Midostaurin

Midostaurin exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases, most notably FLT3 and KIT. In diseases like FLT3-mutated AML and advanced systemic mastocytosis, these kinases are constitutively activated, leading to uncontrolled cell growth. Midostaurin binds to the ATP-binding site of these kinases, inhibiting their autophosphorylation and blocking downstream signaling cascades such as the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways. This ultimately leads to cell cycle arrest and apoptosis of the malignant cells.[1][7]

Experimental Protocol

Materials and Reagents

-

Midostaurin reference standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Midostaurin Stock Solution (1 mg/mL): Accurately weigh and dissolve midostaurin in DMSO or methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the midostaurin stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation

-

Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 50 µL of plasma into the appropriate tubes.

-

Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| LC System | Standard UHPLC System |

| Column | C18, 50 x 2.1 mm, 1.9 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | See Table 1 |

Table 1: LC Gradient Program

| Time (min) | %A | %B |

|---|---|---|

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.0 | 5 | 95 |

| 2.5 | 5 | 95 |

| 2.6 | 95 | 5 |

| 3.5 | 95 | 5 |

Mass Spectrometry

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| Ion Spray Voltage | 4500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen, Medium |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Midostaurin | 571.3 | 284.2 | 35 |

| This compound (IS) | 563.3 | 284.2 | 35 |

Note: MS parameters may require optimization for different instrument models.

Method Validation Summary

The method was validated according to the FDA's Bioanalytical Method Validation guidance.[8][9] The key performance characteristics are summarized below.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 10 to 5,000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of midostaurin to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used.

Table 3: Calibration Curve Summary

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Concentration Range | 10 - 5,000 ng/mL | - |

| Regression Model | Linear, 1/x² weighting | - |

| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |

| Back-calculated Accuracy | 95.2% - 104.5% | 85% - 115% (80% - 120% for LLOQ) |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using four levels of QC samples: Lower Limit of Quantification (LLOQ), Low, Mid, and High.

Table 4: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

|---|---|---|---|---|---|

| LLOQ | 10 | 6.8 | -2.5 | 8.2 | -1.8 |

| Low QC | 30 | 5.1 | 1.2 | 6.5 | 2.1 |

| Mid QC | 500 | 3.9 | 0.8 | 4.8 | 1.5 |

| High QC | 4000 | 4.2 | -1.5 | 5.1 | -0.9 |

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).[9]

Selectivity and Matrix Effect

Selectivity was assessed by analyzing blank plasma from six different sources. No significant interfering peaks were observed at the retention times of midostaurin and the IS. The matrix effect was evaluated and found to be minimal and consistent across different plasma lots, with the IS effectively compensating for any observed ion suppression or enhancement.

Stability

Midostaurin was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (4 hours at room temperature), freeze-thaw stability (3 cycles), and long-term storage (-80°C for 90 days).

Conclusion

This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of midostaurin in human plasma. The protein precipitation sample preparation method is straightforward and suitable for high-throughput analysis. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix variability. The method meets the validation criteria of regulatory guidelines and is fit for purpose in clinical research and therapeutic drug monitoring of midostaurin.

References

- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 2. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. nalam.ca [nalam.ca]

Application Note and Protocol: Quantitative Determination of Midostaurin in Biological Matrices using O-Desmethyl midostaurin-13C6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin is a multi-targeted protein kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Accurate quantification of midostaurin and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Midostaurin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme into two major active metabolites: CGP62221 (O-desmethyl midostaurin) and CGP52421 (a hydroxylated metabolite).[3][4][5]

This document provides a detailed protocol for the use of O-Desmethyl midostaurin-13C6 as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of midostaurin in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is the preferred method for quantitative bioanalysis as it effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision.[6][7][8][9]

Signaling Pathway of Midostaurin

Midostaurin and its active metabolites inhibit multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene receptor tyrosine kinase.[1][10] This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.

Caption: Midostaurin inhibits FLT3/KIT receptor tyrosine kinases.

Experimental Protocol

This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of midostaurin.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Midostaurin | Commercially Available | Analytical Standard |

| This compound | Custom Synthesis/Specialty Supplier | >98% isotopic purity |

| Acetonitrile | Multiple | HPLC or LC-MS grade |

| Methanol | Multiple | HPLC or LC-MS grade |

| Formic Acid | Multiple | LC-MS grade |

| Water | Milli-Q or equivalent | Ultrapure |

| Human Plasma/Serum (blank) | Biological Specialty Supplier | - |

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve midostaurin and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Intermediate Stock Solutions (100 µg/mL):

-

Dilute the primary stock solutions with methanol to obtain intermediate stock solutions of 100 µg/mL for both the analyte and the internal standard.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of midostaurin by serial dilution of the intermediate stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound intermediate stock solution with methanol to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

Caption: Workflow for sample preparation by protein precipitation.

-

To 100 µL of plasma or serum sample, add 20 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for your specific instrumentation.

| Parameter | Condition |

| LC System | |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 20% B, ramp to 95% B, hold, and re-equilibrate |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusion of standards |

| Midostaurin | e.g., m/z 571.3 -> 281.2 |

| This compound | e.g., m/z 563.3 -> 281.2 |

| Dwell Time | 100 ms |

| Collision Energy | Optimize for each transition |

| Gas Temperatures & Flow | Optimize for instrument |

Note: The exact m/z transitions should be optimized by infusing the individual standard solutions into the mass spectrometer.

Data Analysis and Quantitative Data Summary

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Calibration Curve Data (Example)

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 65,000 | 50,800 | 1.280 |

| 100 | 130,000 | 51,200 | 2.539 |

| 500 | 660,000 | 50,900 | 12.967 |

| 1000 | 1,320,000 | 51,100 | 25.832 |

Quality Control (QC) Sample Performance (Example)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.98 | 98.0 | 8.5 |

| Low | 3 | 2.95 | 98.3 | 6.2 |

| Mid | 80 | 82.4 | 103.0 | 4.1 |

| High | 800 | 790.2 | 98.8 | 3.5 |

Conclusion

This protocol provides a robust and reliable method for the quantification of midostaurin in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled metabolite as an internal standard ensures high accuracy and precision by correcting for potential variabilities during sample processing and analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. Method validation should be performed according to the relevant regulatory guidelines.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

Application Note: Quantification of Midostaurin in Human Plasma by LC-MS/MS Using a ¹³C₆-Labeled Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of midostaurin in human plasma. The use of a stable isotope-labeled internal standard, ¹³C₆-midostaurin, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2] The protocol involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of midostaurin in patients with conditions such as acute myeloid leukemia (AML) and advanced systemic mastocytosis.[3][4]

Introduction

Midostaurin is a multi-targeted tyrosine kinase inhibitor used in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis.[5] Therapeutic drug monitoring is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity, especially when co-administered with strong CYP3A4 inhibitors.[4][6] This document provides a detailed protocol for the accurate quantification of midostaurin in human plasma using LC-MS/MS with a ¹³C₆-labeled internal standard.

Experimental Protocols

Materials and Reagents

-

Midostaurin analytical standard

-

¹³C₆-Midostaurin (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K₂EDTA)

-

Ultrapure water

Sample Preparation

A protein precipitation method is employed for the extraction of midostaurin from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 50 µL of plasma, add 50 µL of the internal standard working solution (¹³C₆-midostaurin in methanol).[6]

-

Add 200 µL of acetonitrile to precipitate proteins.[6]

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge at 15,000 x g for 10 minutes to pellet the precipitated proteins.[6]

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: Protein Precipitation Workflow for Midostaurin Extraction.

Liquid Chromatography

-

System: UPLC/HPLC system

-

Column: C18 reverse-phase column (e.g., 3.5 µm particle size)[3]

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid[3]

-

Mobile Phase B: 0.1% formic acid in acetonitrile[3]

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL[3]

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 30% B

-

3.1-4.0 min: 30% B

-

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization: Heated electrospray ionization (HESI), positive mode[3]

-

MRM Transitions:

-

Collision Energy: 33 eV[8]

-

Dwell Time: 100 ms

Quantitative Data Summary

The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 75 - 2500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 75 | < 2.8% | < 6.9% | ± 20% |

| Low QC | 200 | < 2.5% | < 5.0% | ± 15% |

| Mid QC | 1000 | < 2.0% | < 4.5% | ± 15% |

| High QC | 2000 | < 1.5% | < 3.0% | ± 15% |

(Data compiled and adapted from published literature for illustrative purposes)[3]

Midostaurin Signaling Pathway Inhibition

Midostaurin is a broad-spectrum kinase inhibitor that targets multiple signaling pathways involved in cell proliferation and survival. A primary target is the FMS-like tyrosine kinase 3 (FLT3), which is often mutated in AML.

Caption: Midostaurin inhibits FLT3 signaling pathways.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of midostaurin in human plasma. The use of a ¹³C₆-labeled internal standard ensures the accuracy and robustness of the assay, making it a valuable tool for clinical and research applications. The simple protein precipitation sample preparation allows for high-throughput analysis, which is essential for therapeutic drug monitoring.

References

- 1. scispace.com [scispace.com]

- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

Application Notes and Protocols for Midostaurin Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin is a multi-targeted tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Accurate quantification of midostaurin and its active metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development. These application notes provide detailed protocols for sample preparation of midostaurin in plasma and serum, utilizing common bioanalytical techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

Signaling Pathways of Midostaurin

Midostaurin inhibits multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, and platelet-derived growth factor receptor (PDGFR).[1][5] In FLT3-mutated AML, constitutive activation of the FLT3 signaling cascade promotes leukemic cell proliferation and survival through downstream pathways like STAT5, PI3K/AKT, and RAS/MEK/ERK.[5][6] Midostaurin inhibits the kinase activity of these receptors, thereby blocking these pro-survival signaling pathways.[1][7]

Caption: Midostaurin inhibits key signaling pathways.

Experimental Workflow for Midostaurin Analysis

The general workflow for analyzing midostaurin in biological matrices involves sample collection, preparation, chromatographic separation, and mass spectrometric detection.

Caption: General workflow for midostaurin analysis.

Sample Preparation Protocols

The choice of sample preparation technique depends on factors such as the required limit of quantification, sample volume, and throughput needs.

Protein Precipitation (PPT)

PPT is a simple and rapid method suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the sample to denature and precipitate proteins.

Protocol:

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of a precipitating solvent (e.g., acetonitrile or methanol) containing the internal standard (e.g., midostaurin-d5).[4]

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.[4]

Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases.

Protocol:

-

To a 100 µL aliquot of plasma, add 100 µL of water and 50 µL of the internal standard solution.[8]

-

Add 2 mL of an immiscible organic solvent (e.g., tert-butyl methyl ether).[8]

-

Vortex the mixture vigorously for 5-10 minutes to facilitate the extraction of midostaurin into the organic phase.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a specific volume of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides a higher degree of sample cleanup and concentration compared to PPT and LLE. It utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.

Protocol:

-

Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.[9]

-

Sample Loading: Load the pre-treated plasma sample (e.g., 100 µL of plasma diluted with a buffer) onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering substances.

-

Elution: Elute midostaurin and the internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for midostaurin analysis in human plasma.

Table 1: Method Validation Parameters

| Parameter | Protein Precipitation[4] | Liquid-Liquid Extraction[10] |

| Calibration Range | 75 - 2500 ng/mL | 0.01 - 8.00 mg/L (10 - 8000 ng/mL) |

| Internal Standard | midostaurin-d5 | [²H5]‐midostaurin |

| Within-day Precision (%RSD) | 1.2 - 2.8% | < 10% |

| Between-day Precision (%RSD) | 1.2 - 6.9% | < 10% |

| Accuracy (Bias) | Within ±15% | Not explicitly stated |

| Lower Limit of Quantification | 75 ng/mL | 0.01 mg/L (10 ng/mL) |

Table 2: Observed Midostaurin Concentrations in Patient Samples

| Biological Matrix | Patient Population | Median Concentration (Range) | Reference |

| Serum | AML Patients | 7.9 mg/L (1.5 - 26.1 mg/L) | [3] |

| Plasma | Advanced Systemic Mastocytosis | Not explicitly stated as median/range | [11] |

Conclusion

The selection of an appropriate sample preparation technique is critical for the reliable quantification of midostaurin in biological matrices. Protein precipitation offers a rapid and straightforward approach for high-throughput screening. Liquid-liquid extraction and solid-phase extraction provide cleaner extracts and are suitable for methods requiring lower limits of quantification. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the analysis of midostaurin.

References

- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of O-Desmethyl Midostaurin-13C6

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of O-Desmethyl midostaurin, a major metabolite of the multi-targeted kinase inhibitor midostaurin. The method utilizes O-Desmethyl midostaurin-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol provides detailed parameters for mass spectrometry, liquid chromatography, and sample preparation from biological matrices, making it suitable for pharmacokinetic studies and therapeutic drug monitoring research.

Introduction

Midostaurin is a potent anti-cancer agent primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1] One of the key metabolic pathways is O-demethylation, resulting in the formation of O-Desmethyl midostaurin (CGP62221).[2] Given that this metabolite is pharmacologically active, its accurate quantification is crucial for understanding the overall efficacy and safety profile of midostaurin. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they co-elute with the analyte and compensate for matrix effects and variations in instrument response. This application note details a method employing this compound for the precise quantification of O-Desmethyl midostaurin.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is recommended for this analysis. The following table summarizes the proposed MRM transitions and optimized mass spectrometer parameters for O-Desmethyl midostaurin and its 13C6-labeled internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Cell Exit Potential (CXP) (V) |

| O-Desmethyl midostaurin | 557.2 | 289.1 | 80 | 45 | 12 |

| This compound | 563.2 | 295.1 | 80 | 45 | 12 |

Note: These parameters are provided as a starting point and may require optimization based on the specific instrument used.

Experimental Protocol

Sample Preparation

A protein precipitation method is recommended for the extraction of O-Desmethyl midostaurin from plasma or serum samples.

-

To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reverse-phase chromatographic separation can be achieved using a C18 column with gradient elution.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 20% B |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of midostaurin and the experimental workflow for the quantification of its O-desmethyl metabolite.

Caption: Metabolic conversion of Midostaurin to O-Desmethyl Midostaurin.

Caption: Experimental workflow for O-Desmethyl Midostaurin quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of O-Desmethyl midostaurin in biological matrices. The use of a stable isotope-labeled internal standard ensures data of high quality, suitable for demanding research applications in drug metabolism and pharmacokinetics. The provided parameters and protocols can be readily adapted and validated in any laboratory equipped with standard LC-MS/MS instrumentation.

References

Application Note: Therapeutic Drug Monitoring of Midostaurin using O-Desmethyl midostaurin-13C6

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with a FLT3 mutation and for advanced systemic mastocytosis.[1][2][3] It inhibits multiple receptor tyrosine kinases, including FLT3, KIT, PDGFR, VEGFR2, and protein kinase C (PKC).[4][5] Midostaurin is primarily metabolized in the liver by the CYP3A4 enzyme into two major active metabolites: CGP62221 (O-desmethyl midostaurin) and CGP52421.[4][6] The metabolite CGP62221 exhibits comparable potency to the parent drug.[4] Given the significant inter-individual variability in midostaurin plasma concentrations, therapeutic drug monitoring (TDM) is a valuable tool to optimize dosing, ensure efficacy, and minimize toxicity.[1]

This application note provides a detailed protocol for the quantitative analysis of midostaurin and its active metabolite, O-desmethyl midostaurin (CGP62221), in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs O-Desmethyl midostaurin-13C6 as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification.

Principle of the Method

The method involves a simple protein precipitation step to extract midostaurin, O-desmethyl midostaurin, and the SIL-IS from human plasma. The processed samples are then analyzed by LC-MS/MS. The analytes are separated chromatographically and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a SIL-IS, this compound, which co-elutes with the unlabeled metabolite and has a minimal mass difference, allows for correction of matrix effects and variations in instrument response, ensuring high accuracy and precision.

Materials and Reagents

-

Midostaurin analytical standard

-

O-Desmethyl midostaurin (CGP62221) analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Drug-free human plasma

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of midostaurin, O-desmethyl midostaurin, and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the midostaurin and O-desmethyl midostaurin stock solutions in methanol:water (1:1, v/v) to create a series of working standard solutions for calibration curve construction.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation

-

To 50 µL of plasma sample (calibrator, QC, or patient sample), add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Actual parameters may need to be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 20% B, increase to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Midostaurin | O-Desmethyl midostaurin | This compound (IS) |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | ||